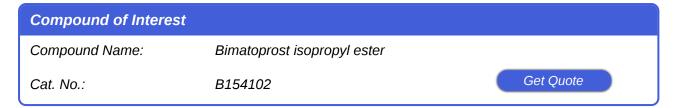


Physicochemical Properties of Bimatoprost Isopropyl Ester: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide analog, is a potent ocular hypotensive agent widely used in the management of glaucoma and ocular hypertension.[1][2][3][4] While the commercially available drug is Bimatoprost, its isopropyl ester form is a crucial related compound and a potential impurity in drug manufacturing.[5] Understanding the physicochemical properties of **Bimatoprost isopropyl ester** is essential for its synthesis, purification, formulation, and for ensuring the quality and stability of the final drug product. This technical guide provides a comprehensive overview of the core physicochemical properties of **Bimatoprost isopropyl ester**, detailed experimental methodologies for their determination, and relevant biological pathway information.

Physicochemical Data

The quantitative physicochemical data for **Bimatoprost isopropyl ester** are summarized in the tables below. For comparative purposes, data for the active pharmaceutical ingredient, Bimatoprost (the ethyl amide), are also included where available.

Table 1: General Physicochemical Properties of Bimatoprost Isopropyl Ester



Property	Value	Reference
Chemical Name	(Z)-Isopropyl 7- ((1R,2R,3R,5S)-3,5-dihydroxy- 2-((S,E)-3-hydroxy-5- phenylpent-1- enyl)cyclopentyl)hept-5-enoate	[6]
CAS Number	130209-76-6	[6]
Molecular Formula	C26H38O5	[5][6]
Molecular Weight	430.58 g/mol	[5][6]
Appearance	Pale yellow to colorless oily liquid or pale yellow to white waxy solid	[7]

Table 2: Physicochemical Parameters of Bimatoprost Isopropyl Ester and Bimatoprost

Parameter	Bimatoprost Isopropyl Ester	Bimatoprost	Reference
LogP	3.56	~3.5	[8]
Boiling Point	573.4 ± 50.0 °C at 760 mmHg	629.8 °C	[8]
Melting Point	Not explicitly available	64-65 °C	[8]
рКа	Not explicitly available	~4.0	[8]

Table 3: Solubility Profile of **Bimatoprost Isopropyl Ester**



Solvent	Solubility	Reference
Methanol	Soluble	[6]
Ethanol	Freely soluble	[7]
Acetonitrile	Freely soluble	[7]
Water	Practically insoluble	[7]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These represent standard methodologies in pharmaceutical sciences and can be applied to the characterization of **Bimatoprost isopropyl ester**.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity and quantifying the amount of Bimatoprost and its related compounds, including the isopropyl ester.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector is employed.
- Column: A reverse-phase C18 column (e.g., XBridge C18, 150mm x 4.6mm, 3.5µm particle size) is typically used for separation.[9]
- Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic modifier (e.g., acetonitrile and/or methanol).[9][10][11] For instance, a mobile phase of 0.02 M phosphate buffer, methanol, and acetonitrile (50:30:20 v/v/v) has been reported for the separation of Bimatoprost and other components.[10]
- Flow Rate: A typical flow rate is 1.0 mL/min.[10]



- Detection: UV detection at a wavelength of 210 nm is suitable for Bimatoprost and its esters.
 [10]
- Sample Preparation: A stock solution of the sample is prepared by dissolving it in a suitable solvent, such as methanol or the mobile phase. This stock solution is then diluted to an appropriate concentration for analysis.
- Analysis: The prepared sample is injected into the HPLC system. The retention time and peak area are used to identify and quantify the compound by comparing it to a reference standard.

Melting Point Determination

The melting point is a critical physical property that provides information about the purity of a crystalline solid.

Methodology:

- Instrumentation: A capillary melting point apparatus is used.[12][13][14][15]
- Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[12][16]
- Procedure:
 - The capillary tube containing the sample is placed in the heating block of the apparatus.
 - The sample is heated at a controlled rate.[12][14] A rapid heating rate can be used to approximate the melting point, followed by a slower rate (e.g., 1-2 °C/min) for a more accurate determination as the melting point is approached.[16]
 - The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[12][13]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8]



Methodology:

Procedure:

- An excess amount of Bimatoprost isopropyl ester is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.
- The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[8]
- After reaching equilibrium, the undissolved solid is separated from the solution by filtration or centrifugation.
- The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.[8]

LogP Determination (HPTLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. It can be determined experimentally using methods like High-Performance Thin-Layer Chromatography (HPTLC).

Methodology:

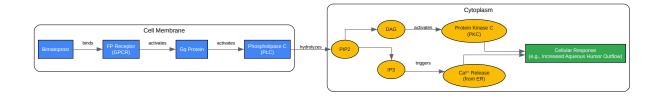
- Stationary Phase: A reverse-phase HPTLC plate (e.g., RP-18) is used.
- Mobile Phase: A series of mobile phases with varying proportions of an organic solvent (e.g., acetonitrile) and water are prepared.[17]
- Procedure:
 - Solutions of the test compound and a series of reference compounds with known LogP values are spotted onto the HPTLC plate.
 - The plate is developed in the different mobile phases.
 - The retention factor (Rf) for each compound in each mobile phase is determined.



- The Rm value is calculated for each compound using the formula: Rm = log((1/Rf) 1).
- A calibration curve is generated by plotting the Rm values of the reference compounds against their known LogP values.
- The LogP of Bimatoprost isopropyl ester is then determined by interpolating its Rm value on the calibration curve.[17]

Signaling Pathway and Experimental Workflow Prostaglandin F2α (FP) Receptor Signaling Pathway

Bimatoprost is a structural analog of prostaglandin F2 α (PGF2 α) and is believed to exert its effects by interacting with prostaglandin receptors.[1][11] The primary receptor for PGF2 α is the FP receptor, a G-protein coupled receptor (GPCR).[18][19] Activation of the FP receptor initiates a cascade of intracellular signaling events.



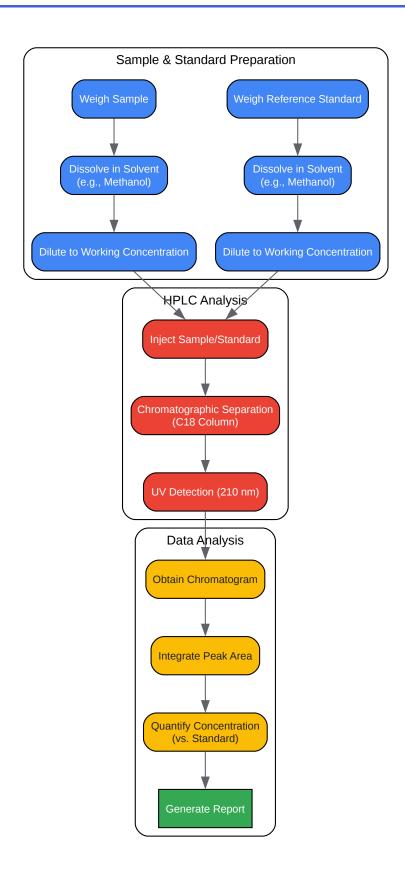
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Caption: Prostaglandin F2 α (FP) Receptor Signaling Pathway.

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of **Bimatoprost isopropyl ester** using High-Performance Liquid Chromatography (HPLC).





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Caption: Experimental Workflow for HPLC Analysis.



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